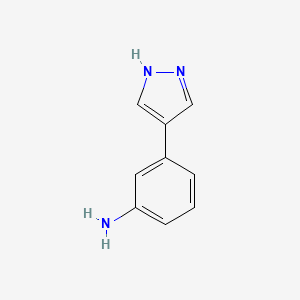

3-(1H-pyrazol-4-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-pyrazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVASNFGSQCRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170691-45-8 | |

| Record name | 3-(1H-pyrazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Pyrazolyl Aniline Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1H-pyrazol-4-yl)aniline

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. The molecule itself is a versatile building block, integrating two key pharmacophores: the pyrazole ring and the aniline moiety. Pyrazole derivatives are renowned for a wide spectrum of biological activities, forming the core of numerous approved drugs.[1] The aniline portion provides a crucial handle for further chemical modification, allowing for the construction of more complex molecules, such as kinase inhibitors, through amide bond formation or other coupling reactions.[2] Understanding the efficient synthesis and rigorous characterization of this scaffold is paramount for researchers aiming to develop novel therapeutics. This guide provides a detailed, experience-driven approach to its preparation and analytical validation.

PART 1: Synthetic Strategy and Protocol

The most robust and widely adopted method for constructing the C-C bond between the pyrazole and aniline rings is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and readily available starting materials, making it the preferred industrial and academic choice.

Causality of Component Selection

-

Reactants: The standard reactants are a protected 4-bromo-1H-pyrazole and 3-aminophenylboronic acid. 4-bromopyrazoles are common intermediates in heterocyclic synthesis.[5] The boronic acid provides the aniline moiety. The amino group is generally compatible with the reaction conditions, avoiding the need for protecting group strategies that would add steps and reduce overall yield.

-

Catalyst System: A palladium(0) species is the active catalyst. While various precursors can be used, pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices due to their stability and effectiveness.[6][7] The phosphine ligand (e.g., dppf or PPh₃) is crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

-

Base: A base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are typically used.[7] Their choice depends on the specific substrates and catalyst, but K₃PO₄ is often effective for challenging couplings.

-

Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base. A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is standard.[7] The water is essential for dissolving the base and facilitating the formation of the active boronate.

Workflow for Synthesis and Characterization

Caption: High-level workflow from synthesis to final characterization.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methodologies for similar couplings.[7]

-

Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask, add 4-bromo-1H-pyrazole (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add 1,4-dioxane and water (e.g., in a 4:1 ratio by volume). The solution should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-22 hours.[7]

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a gradient elution, e.g., ethyl acetate in hexanes) to afford pure this compound.

| Parameter | Recommended Reagent/Condition | Purpose |

| Aryl Halide | 4-Bromo-1H-pyrazole | Pyrazole source |

| Boronic Acid | 3-Aminophenylboronic acid | Aniline source |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (5 mol%) | C-C bond formation |

| Base | K₃PO₄ or K₂CO₃ (2-3 eq.) | Activation of boronic acid |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Dissolves organic & inorganic components |

| Temperature | 80 - 90 °C | Provides activation energy |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of Pd(0) catalyst |

Table 1: Key Parameters for the Suzuki-Miyaura Synthesis.

PART 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Visualizing the Synthetic Transformation

Caption: Chemical scheme of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data Analysis

The structural confirmation relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: This technique provides information about the number and types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the pyrazole C-H protons (typically singlets in the 7.5-8.0 ppm range), a complex pattern of multiplets for the four protons on the aniline ring (in the 6.5-7.5 ppm range), a broad singlet for the two amine (-NH₂) protons, and a very broad singlet for the pyrazole N-H proton (which may exchange with solvent and can be hard to observe).

-

¹³C NMR Spectroscopy: This analysis confirms the carbon framework of the molecule. For this C₉H₉N₃ structure, nine distinct carbon signals are expected (unless there is accidental signal overlap). The signals for the carbons of the two aromatic rings will appear in the typical downfield region of ~110-150 ppm.[8]

-

Mass Spectrometry (MS): This provides the molecular weight of the compound, offering definitive confirmation of its identity. The exact mass of this compound (C₉H₉N₃) is 159.0796 g/mol .[9] High-resolution mass spectrometry (HRMS) should show a protonated molecular ion peak ([M+H]⁺) at m/z 160.0869.[9]

| Analysis | Expected Result | Interpretation |

| ¹H NMR | Signals for pyrazole C-H, aniline C-H, -NH₂, and N-H protons with correct integration and multiplicity. | Confirms proton environment and structural integrity. |

| ¹³C NMR | 9 distinct signals in the aromatic region. | Confirms the carbon skeleton of the molecule. |

| HRMS (ESI+) | [M+H]⁺ peak at m/z ≈ 160.0869 | Confirms the elemental composition (C₉H₁₀N₃⁺). |

| Melting Point | Sharp, defined range. | Indicates the purity of the solid compound. |

Table 2: Summary of Expected Analytical Data.

Conclusion

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method that is both high-yielding and versatile. The protocol outlined in this guide, from reactant selection to purification, provides a reliable pathway to obtaining the target compound. Subsequent, thorough characterization using NMR and mass spectrometry is non-negotiable for verifying the structure and ensuring the purity required for downstream applications in research and drug development. This foundational molecule serves as a critical starting point for the synthesis of a new generation of bioactive compounds.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Hayato Ichikawa - Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Papers - researchmap [researchmap.jp]

- 5. scielo.org.mx [scielo.org.mx]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C9H9N3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 3-(1H-pyrazol-4-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(1H-pyrazol-4-yl)aniline, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the compound's core attributes, synthesis, and its emerging role as a privileged scaffold in modern therapeutic design, with a particular focus on its application in oncology.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding, and hydrophobic and van der Waals forces. The inherent stability and synthetic tractability of the pyrazole ring have led to its incorporation into numerous clinically approved drugs.

This compound, in particular, combines the key pharmacophoric features of the pyrazole ring with a reactive aniline moiety. This unique combination allows for its use as a versatile synthon for the construction of more complex molecular architectures, making it a valuable tool for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. Its structural motif is of particular interest in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing its solubility, membrane permeability, and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1170691-45-8 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₉N₃ | --INVALID-LINK-- |

| Molecular Weight | 159.19 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CNN=C2 | |

| Appearance | Off-white to light yellow powder | Inferred from supplier data |

| Melting Point | 138-142 °C | Data for a closely related isomer, 4-(1H-pyrazol-3-yl)aniline, is 141 °C.[2] |

| Solubility | Soluble in DMSO and methanol. | General solubility for similar compounds. |

Molecular Structure:

The molecular structure of this compound consists of a pyrazole ring linked at its 4-position to the meta-position of an aniline ring. The presence of the amine group provides a key handle for further chemical modifications, such as amide bond formation or participation in cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically involving the formation of the pyrazole ring followed by the introduction or unmasking of the aniline functionality. A common and efficient strategy involves the catalytic reduction of a nitro-precursor, 4-(3-nitrophenyl)-1H-pyrazole.

Synthesis of the Precursor: 4-(3-Nitrophenyl)-1H-pyrazole

The precursor, 4-(3-nitrophenyl)-1H-pyrazole, can be synthesized via several established methods for pyrazole ring formation. One such method is the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For instance, the condensation of 1-(3-nitrophenyl)ethanone with a suitable formylating agent to generate a 1,3-dicarbonyl intermediate, followed by cyclization with hydrazine, would yield the desired product.

Reduction of the Nitro Group to an Aniline

The final step in the synthesis is the reduction of the nitro group of 4-(3-nitrophenyl)-1H-pyrazole to the corresponding aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 4-(3-Nitrophenyl)-1H-pyrazole

Materials:

-

4-(3-Nitrophenyl)-1H-pyrazole

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert atmosphere (Nitrogen or Argon)

-

Filter agent (e.g., Celite®)

Procedure:

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve 4-(3-nitrophenyl)-1H-pyrazole (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Under an inert atmosphere, carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

-

Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

-

Reaction Monitoring: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically balloon pressure or slightly higher) at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.[3]

-

Solvent: Methanol and ethanol are commonly used as they are good solvents for both the starting material and the product, and are compatible with the hydrogenation conditions.

-

Hydrogen Source: Hydrogen gas is the most common and efficient reducing agent for this type of transformation.

-

Inert Atmosphere: Handling hydrogen gas requires an inert atmosphere to prevent the formation of explosive mixtures with air.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is a key component in the design of numerous kinase inhibitors. The pyrazole ring can act as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors. The aniline group provides a vector for substitution, allowing for the exploration of chemical space to enhance potency and selectivity.

Targeting Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly at the G1/S phase transition. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for anticancer drug development. Several pyrazole-based compounds have been reported as potent CDK2 inhibitors.[4][5]

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of this compound derivatives as kinase inhibitors, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during a kinase reaction.

Experimental Protocol: ADP-Glo™ CDK2/Cyclin A2 Kinase Assay

Materials:

-

CDK2/Cyclin A2 enzyme

-

Kinase substrate (e.g., Histone H1)

-

Adenosine triphosphate (ATP)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

This compound derivative (test compound)

-

Staurosporine (positive control inhibitor)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the this compound derivative and the positive control (staurosporine) in the kinase buffer containing a final concentration of 1% DMSO.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of the serially diluted test compound or control.

-

2 µL of CDK2/Cyclin A2 enzyme solution.

-

2 µL of a mixture of the kinase substrate and ATP.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality behind Experimental Choices:

-

ADP-Glo™ Assay: This assay format is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[4]

-

Staurosporine: A well-characterized, potent, and non-selective kinase inhibitor used as a positive control to validate the assay performance.

-

384-well Plate Format: This allows for high-throughput screening of multiple compounds and concentrations, conserving reagents and time.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a synthetically accessible and strategically important scaffold for the development of novel therapeutics. Its inherent properties make it particularly well-suited for the design of kinase inhibitors, a class of drugs with proven clinical success. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this versatile compound in their drug discovery endeavors. Further investigation into the biological activities of derivatives of this compound is warranted and is likely to yield novel drug candidates for a range of diseases.

References

discovery and synthetic history of pyrazole-containing anilines

An In-depth Technical Guide to the Discovery and Synthetic History of Pyrazole-Containing Anilines

Abstract

The pyrazole nucleus, particularly when integrated into an aniline framework, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry. This guide provides a comprehensive exploration of the journey of pyrazole-containing anilines, from the foundational discovery of the pyrazole ring to the sophisticated synthetic methodologies that have enabled their development as blockbuster therapeutics. We will delve into the causality behind key experimental choices, detail validated protocols, and trace the evolution of synthetic strategies that have cemented this motif's central role in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this critical chemical class.

Introduction: The Pyrazole-Aniline Motif as a Pillar of Modern Pharmacology

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone of pharmaceutical science.[1][2][3] Their metabolic stability, rigid structure, and capacity for diverse molecular interactions have made them a staple in the design of bioactive compounds.[4] When a pyrazole ring is attached to an aniline moiety, a particularly powerful pharmacophore is created. This combination provides a robust scaffold that can orient functional groups in precise three-dimensional space, enabling high-affinity interactions with a wide array of biological targets.

The profound impact of this structural class is exemplified by the commercial success of drugs like Celecoxib (Celebrex®), a selective COX-2 inhibitor, and numerous kinase inhibitors such as Ruxolitinib and Crizotinib , which have revolutionized cancer therapy.[4][5][6][7] This guide will trace the historical arc of these vital compounds, beginning with their fundamental chemistry and culminating in the state-of-the-art synthetic technologies used today.

Foundational Chemistry: The Knorr Synthesis and the Dawn of Pyrazoles

The story of pyrazoles begins in 1883 with German chemist Ludwig Knorr.[2] His seminal work established the first and most enduring method for constructing the pyrazole ring: the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][8][9][10] This reaction, now known as the Knorr Pyrazole Synthesis , remains a cornerstone of heterocyclic chemistry.

Mechanism and Rationale

The Knorr synthesis proceeds via a straightforward yet elegant mechanism. The hydrazine, acting as a bidentate nucleophile, first attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation, where the second nitrogen atom attacks the remaining carbonyl, followed by dehydration, leads to the formation of the stable, aromatic pyrazole ring.[9][11][12][13] The thermodynamic driving force for this reaction is the formation of this highly stable aromatic system.[10]

A primary challenge in the classic Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyls and/or substituted hydrazines, which can lead to the formation of a mixture of two regioisomers.[8][14] The control of this regioselectivity became a major focus of subsequent synthetic development.

Caption: The Knorr synthesis can yield two regioisomers from unsymmetrical precursors.

Protocol: Classic Knorr Pyrazolone Synthesis

This protocol describes the synthesis of a pyrazolone, a keto-tautomer of a hydroxypyrazole, which is a common outcome when using a β-ketoester.[10]

Reaction: Phenylhydrazine condensation with ethyl benzoylacetate.

Materials:

-

Ethyl benzoylacetate

-

Phenylhydrazine

-

1-Propanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Water

Procedure:

-

In a 20-mL reaction vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (1.0 eq) and phenylhydrazine (2.0 eq).[10]

-

Add 1-propanol as a solvent, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.[10]

-

Heat the reaction mixture to approximately 100°C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketoester is consumed (typically 1-2 hours).

-

Upon completion, add hot water to the reaction mixture while stirring. The product will precipitate out of the solution as it is insoluble in water.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

Dry the product to yield the pyrazolone.

The Synthetic Evolution: Modern Methods for Pyrazole-Aniline Construction

While the Knorr synthesis is foundational, the demands of modern drug discovery for efficiency, diversity, and regiochemical control have driven the development of numerous advanced synthetic strategies.

Synthesis from α,β-Unsaturated Carbonyls

An alternative to 1,3-dicarbonyls involves the reaction of hydrazines with α,β-unsaturated ketones or aldehydes. The reaction typically proceeds through a Michael addition of the hydrazine, followed by intramolecular cyclization and oxidation to form the aromatic pyrazole ring.[1][8]

1,3-Dipolar Cycloadditions

This powerful method involves the [3+2] cycloaddition of a 1,3-dipole (like a diazo compound) with a dipolarophile (like an alkyne).[1] This approach offers excellent regioselectivity and is often used to create highly substituted pyrazoles that are difficult to access via classic condensation routes.[15]

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that contains portions of all starting materials.[1][8] These reactions are prized in library synthesis for their ability to rapidly generate molecular complexity from simple, readily available building blocks.

Continuous Flow Synthesis: A Paradigm Shift in Safety and Scale

A significant modern advancement is the use of continuous flow chemistry for the synthesis of pyrazoles directly from anilines.[7] This technology offers superior control over reaction parameters and, crucially, avoids the isolation and storage of hazardous intermediates like diazonium salts and hydrazines.[7] The aniline is converted in situ to a hydrazine, which is then immediately reacted in a subsequent flow reactor.

Caption: Multi-step flow synthesis avoids isolating hazardous intermediates.

Protocol: Four-Step Continuous Flow Synthesis of Celecoxib

This protocol outlines the synthesis of the drug Celecoxib using a telescoped, metal-free continuous flow process, adapted from published methods.[7]

System: A multi-pump continuous flow reactor system with sequential mixing points and heated coil reactors.

Reagents & Pumps:

-

Pump A (Aniline): Sulfanilamide solution.

-

Pump B (Nitrite): t-Butyl nitrite solution.

-

Pump C (Reductant): L-Ascorbic acid (Vitamin C) solution.

-

Pump D (Dione): 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione solution.

Procedure:

-

Step 1: Diazotization. The streams from Pump A and Pump B are combined at a T-mixer and fed into the first heated coil reactor. The sulfanilamide is converted in situ to the corresponding diazonium salt.

-

Step 2: Reduction. The output from the first reactor is mixed with the L-ascorbic acid stream from Pump C. This mixture enters a second reactor where the diazonium salt is reduced to the 4-sulfamoylphenylhydrazine intermediate.

-

Step 3: Hydrolysis (if needed). A hydrolysis step can be incorporated here if protecting groups are used. For the direct synthesis, this can be bypassed.

-

Step 4: Cyclocondensation. The hydrazine-containing stream is then mixed with the β-diketone stream from Pump D. This final mixture passes through a third heated reactor where the Knorr cyclocondensation occurs, forming Celecoxib.[7]

-

Collection & Isolation. The output stream is collected, and the product is isolated using standard workup and purification procedures (e.g., extraction and crystallization). This process afforded Celecoxib in 48% isolated yield over the four continuous steps.[7]

Case Study: The Discovery and Synthesis of Celecoxib (Celebrex®)

The development of Celecoxib is a landmark achievement in medicinal chemistry and a perfect illustration of the pyrazole-aniline scaffold's utility.[6]

The Scientific Rationale: Selective COX-2 Inhibition

In the early 1990s, the discovery of two distinct cyclooxygenase (COX) isoforms revolutionized anti-inflammatory therapy.[5] COX-1 was identified as a constitutive enzyme responsible for homeostatic functions like protecting the stomach lining, while COX-2 was found to be an inducible enzyme, upregulated at sites of inflammation.[5] This presented a clear therapeutic hypothesis: selectively inhibiting COX-2 would provide potent anti-inflammatory effects while sparing COX-1, thereby reducing the gastrointestinal side effects common to non-selective NSAIDs.[5]

The Synthesis: A Masterclass in Regioselectivity

The synthesis of Celecoxib is a refined application of the Knorr reaction.[5][16] It involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[16]

Caption: The trifluoromethyl group directs the regioselective formation of Celecoxib.

The key to this synthesis is its high regioselectivity. The hydrazine nitrogen preferentially attacks the carbonyl group adjacent to the less sterically hindered and more electrophilic trifluoromethyl group. Using the hydrochloride salt of the hydrazine further enhances this selectivity, leading almost exclusively to the desired 1,5-diarylpyrazole isomer, which is Celecoxib.[16]

A Privileged Scaffold: The Broad Impact of Pyrazole-Containing Anilines

The success of Celecoxib was not an isolated event. The pyrazole-aniline core has proven to be a remarkably "privileged" scaffold, capable of targeting a wide range of proteins with high affinity and specificity.

Key Therapeutic Applications

| Drug Name | Target | Therapeutic Application |

| Celecoxib | COX-2 | Anti-inflammatory, Analgesic[4][6] |

| Ruxolitinib | JAK1/JAK2 | Myelofibrosis, Polycythemia Vera[4] |

| Crizotinib | ALK/ROS1 | Non-Small Cell Lung Cancer[4][7] |

| Baricitinib | JAK1/JAK2 | Rheumatoid Arthritis, Alopecia[4] |

| Encorafenib | BRAF Kinase | Melanoma[4] |

| Sildenafil | PDE5 | Erectile Dysfunction (fused pyrazole)[4] |

Causality of Success: A Medicinal Chemist's Perspective

The pyrazole-aniline scaffold's prevalence in drug discovery can be attributed to several key features:

-

Metabolic Stability: The aromatic pyrazole ring is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.[4]

-

Hydrogen Bonding: The pyrazole N-H can act as a hydrogen bond donor, while the second nitrogen can act as an acceptor, allowing for crucial interactions within protein binding sites.

-

Rigid Linker: The scaffold provides a rigid and predictable geometry for orienting substituents, which is essential for optimizing binding affinity and selectivity.

-

Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic rings like benzene, often improving properties such as solubility and potency.

Conclusion and Future Perspectives

From the foundational discovery by Ludwig Knorr to its embodiment in life-saving modern medicines, the pyrazole-containing aniline motif has had a remarkable journey. The evolution from classic condensation reactions to sophisticated, safe, and scalable continuous flow processes underscores the relentless innovation in synthetic chemistry. The scaffold's proven success across multiple therapeutic areas, from inflammation to oncology, confirms its status as a truly privileged structure in the pharmacopeia.

Looking ahead, research will undoubtedly focus on developing even more sustainable and atom-economical synthetic routes, potentially leveraging C-H activation or photoredox catalysis.[15][17] As our understanding of biology deepens, this versatile and powerful scaffold will continue to be a starting point for the design and discovery of the next generation of targeted therapeutics.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. royal-chem.com [royal-chem.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 9. name-reaction.com [name-reaction.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 13. youtube.com [youtube.com]

- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]

- 17. Pyrazole synthesis [organic-chemistry.org]

Strategic Target Identification for 3-(1H-Pyrazol-4-yl)aniline Analogs: A Guide for Drug Development

An In-Depth Technical Guide

Abstract

The 3-(1H-pyrazol-4-yl)aniline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for arene systems and engage in critical hydrogen bond interactions, make it an ideal starting point for inhibitor design.[3] This guide provides a comprehensive analysis of potential therapeutic targets for novel analogs based on this scaffold. We will delve into established target classes, primarily protein kinases, and explore other promising areas including neurodegenerative and inflammatory pathways. Furthermore, this document outlines robust, field-proven methodologies for target identification, validation, and mechanism of action studies, designed to guide researchers and drug development professionals in advancing their discovery programs.

The this compound Scaffold: A Foundation for Potency and Selectivity

The pyrazole ring is a cornerstone of modern drug design. Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, confers a unique set of properties that medicinal chemists leverage to enhance potency and optimize pharmacokinetic profiles.[3][4]

-

Bioisosteric Replacement: The pyrazole moiety can serve as a bioisostere for more lipophilic and metabolically labile aromatic rings like benzene or phenol. This substitution often improves physicochemical properties such as water solubility without sacrificing binding affinity.[3]

-

Hydrogen Bonding: The pyrazole core contains both hydrogen bond donors and acceptors, enabling it to form crucial interactions within the binding pockets of target proteins, thereby enhancing affinity and specificity.[3]

-

Structural Rigidity: The aromatic nature of the pyrazole ring provides a rigid anchor, allowing for the precise orientation of substituent groups to probe and engage with specific residues on a target protein.

These fundamental characteristics have led to the successful development of pyrazole-containing drugs across a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases.[5]

High-Priority Therapeutic Target Classes

Based on extensive precedent in the literature, analogs of the this compound scaffold are most likely to find utility as inhibitors of specific enzyme families that are dysregulated in human disease.

Protein Kinases: The Dominant Target Family

The pyrazole scaffold is a key building block in the development of protein kinase inhibitors (PKIs).[1] Kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers and inflammatory disorders.[2] The this compound core is particularly well-suited to fit into the ATP-binding pocket of many kinases, acting as a "hinge-binding" moiety.

Logical Framework for Kinase-Targeted Drug Discovery

Caption: Relationship between the core scaffold, target classes, and diseases.

Key kinase families to consider for screening include:

-

Janus Kinases (JAKs): Central to cytokine signaling pathways (JAK-STAT), JAKs are validated targets for autoimmune diseases and myeloproliferative neoplasms. Ruxolitinib, a potent JAK1/2 inhibitor, features a pyrazole core linked to a pyrrolo[2,3-d]pyrimidine scaffold.[1]

-

Serine/Threonine Kinases:

-

Akt (Protein Kinase B): A critical node in the PI3K signaling pathway, Akt regulates cell survival, growth, and proliferation. Its dysregulation is common in cancer.[1] Pyrazole-based compounds like Afuresertib have shown potent Akt inhibition.[2]

-

Aurora Kinases: These enzymes are essential regulators of mitosis, making them attractive anticancer targets.[6] Several pyrazole-containing compounds have been developed as Aurora kinase inhibitors.[6]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are important oncology targets. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core has been successfully used to develop selective inhibitors for CDK16, a member of the understudied PCTAIRE family.[7]

-

-

Tyrosine Kinases:

-

BCR-ABL: The fusion protein driving chronic myeloid leukemia (CML) is a well-established target. Pyrazole-based inhibitors have been reported for this kinase.[2]

-

c-Jun N-terminal Kinase (JNK): As a member of the MAPK family, JNKs are involved in stress responses and have been implicated in inflammatory diseases and neurodegeneration.[8]

-

Fibroblast Growth Factor Receptors (FGFRs): These receptors are often dysregulated in various cancers. Erdafitinib, an FGFR inhibitor, utilizes a pyrazole ring to optimize its properties.[1]

-

The following table summarizes key examples of pyrazole-based kinase inhibitors, demonstrating the scaffold's versatility.

| Inhibitor | Primary Target(s) | Reported Potency (IC₅₀ / Kᵢ) | Therapeutic Area | Reference |

| Ruxolitinib | JAK1, JAK2 | ~3 nM | Myelofibrosis | [1] |

| Itacitinib | JAK1 | ~3 nM | Myelofibrosis | [1] |

| Afuresertib | Akt1 | Kᵢ = 0.08 nM | Oncology | [2] |

| Tozasertib | Aurora Kinases | - | Oncology | [7] |

| Erdafitinib | FGFRs | - | Oncology | [1] |

| Asciminib | BCR-ABL (non-ATP competitive) | Kₔ = 0.5-0.8 nM | CML (Oncology) | [2] |

| Compound P-6 | Aurora-A | IC₅₀ = 0.11 µM | Oncology | [6] |

Illustrative Signaling Pathway: The JAK-STAT Cascade

Caption: The JAK-STAT pathway, a key target for pyrazole-based inhibitors.

Enzymes in Neurodegenerative Disorders

Structurally related pyrazoline compounds have shown significant activity against targets relevant to neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10] This suggests that this compound analogs may also possess activity against these targets.

-

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. Pyrazoline derivatives have been reported as potent AChE inhibitors at nanomolar concentrations.[9][10]

-

Monoamine Oxidase (MAO): MAO-A and MAO-B are targets for depression and Parkinson's disease, respectively. Pyrazoline scaffolds are known to effectively inhibit these enzymes.[9]

Other Potential Targets

The broad biological activity of pyrazole derivatives hints at other potential target classes.[5][11]

-

Inflammatory Enzymes: Beyond kinases, pyrazole derivatives can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase-2 (COX-2) and affecting cytokine production (e.g., TNF-α, IL-6).[5][12]

-

Antiviral Proteins: Specific N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have demonstrated activity against Respiratory Syncytial Virus (RSV), suggesting viral proteins as a potential target class.[13]

Methodologies for Target Identification and Validation

A systematic, multi-pronged approach is essential for confidently identifying and validating the molecular target(s) of a novel compound series.

Workflow for Target Identification and Validation

Caption: A robust workflow for moving from an active compound to a validated target.

Step 1: Broad Target Identification

The initial goal is to generate hypotheses about the compound's molecular target.

Protocol: Large-Panel Kinase Profiling

-

Objective: To assess the selectivity of an analog by screening it against a large, representative panel of human kinases (e.g., >400 kinases).

-

Rationale: This is the most direct approach given the high probability of kinase inhibition by the scaffold. It provides a "first pass" view of potency and selectivity.

-

Methodology:

-

Compound Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Assay Concentration: Submit the compound for screening at a single high concentration (e.g., 1 or 10 µM) to identify all potential hits.

-

Assay Format: Commercial services typically use radiometric (³³P-ATP) or fluorescence-based assays to measure kinase activity. The assay is run in the presence of the test compound or a vehicle control (DMSO).

-

Data Analysis: Results are reported as Percent Inhibition relative to the vehicle control.

-

% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

-

-

Hit Selection: Kinases showing significant inhibition (e.g., >50% or >75%) are selected for further validation.

-

Step 2: Target Validation and Potency Determination

Once putative targets are identified, the next step is to confirm the interaction and quantify the compound's potency.

Protocol: In Vitro Biochemical IC₅₀ Determination

-

Objective: To determine the concentration of the analog required to inhibit 50% of the target enzyme's activity.

-

Rationale: The IC₅₀ value is a standard measure of a compound's potency and is crucial for structure-activity relationship (SAR) studies.

-

Methodology (Example using ADP-Glo™ Kinase Assay):

-

Reagent Preparation: Prepare recombinant kinase, appropriate substrate, and ATP in kinase reaction buffer. The ATP concentration should be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure a competitive and physiologically relevant IC₅₀ value.

-

Compound Titration: Perform a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 50 µM) in a 384-well plate. Include vehicle (DMSO) and no-enzyme controls.

-

Kinase Reaction: Add the kinase/substrate mix to the wells and incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Signal Detection:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal.

-

-

Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

-

Step 3: Confirming Target Engagement in a Cellular Context

It is critical to demonstrate that the compound engages its intended target in a live-cell environment.

Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Objective: To verify direct binding of the analog to its target protein in intact cells.

-

Rationale: Ligand binding stabilizes a protein against thermal denaturation. CETSA measures this stabilization, providing direct evidence of target engagement.

-

Methodology:

-

Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler. Include an unheated control.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Fractionation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Protein Detection: Analyze the amount of soluble target protein remaining in each sample using Western blotting or other specific protein detection methods (e.g., ELISA).

-

Data Analysis: Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.

-

Conclusion and Future Directions

The this compound scaffold is a highly validated and promising starting point for the development of novel therapeutics. The overwhelming precedent points toward protein kinases as the highest-priority target class, with specific opportunities in oncology (targeting JAK, Akt, Aurora, and FGFR kinases) and inflammatory diseases. Furthermore, the structural similarity to other bioactive heterocyclic compounds suggests that screening against enzymes implicated in neurodegeneration (AChE, MAO) is a worthwhile secondary strategy.

A rigorous, systematic approach combining broad profiling with detailed biochemical and cellular validation is paramount. By following the workflows outlined in this guide, research and development teams can efficiently identify and validate the therapeutic targets of their novel this compound analogs, accelerating the journey from chemical matter to clinical candidate.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. allresearchjournal.com [allresearchjournal.com]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

comprehensive literature review of 3-(1H-pyrazol-4-yl)aniline research

An In-Depth Technical Guide to 3-(1H-Pyrazol-4-yl)aniline: A Cornerstone Scaffold for Modern Drug Discovery

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are often termed "privileged scaffolds" due to their ability to interact with multiple biological targets through versatile, high-affinity binding modes. The this compound core is a quintessential example of such a scaffold. It masterfully combines the aromatic, hydrogen-bonding capabilities of the pyrazole ring with the synthetic versatility of an aniline moiety, creating a powerful building block for the development of targeted therapies.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established bioisostere for various functional groups and a proven hinge-binding motif in many kinase inhibitors.[1][2] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for critical interactions within the ATP-binding pockets of enzymes. The attached aniline ring serves as a strategically positioned vector, providing a reactive handle for chemists to introduce a diverse array of substituents. This derivatization is crucial for modulating potency, selectivity, solubility, and pharmacokinetic properties, thereby fine-tuning a drug candidate for a specific biological target.

This technical guide offers a comprehensive literature review of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, chemical properties, and its pivotal role in the design of kinase inhibitors and other bioactive molecules, supported by detailed protocols and mechanistic insights.

Synthesis and Physicochemical Characterization

The accessibility of a chemical scaffold is paramount to its utility in research and development. This compound can be synthesized through several reliable routes, with one of the most common strategies involving the reduction of a nitro-group precursor, 4-(3-nitrophenyl)-1H-pyrazole. This approach is advantageous due to the commercial availability of starting materials and the high efficiency of the reduction step.

A general workflow involves an initial condensation or coupling reaction to form the nitrophenyl-pyrazole core, followed by a robust reduction of the nitro group to the desired aniline.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1170691-45-8 | [3][4] |

| Molecular Formula | C₉H₉N₃ | [3][4][5] |

| Molecular Weight | 159.19 g/mol | [3] |

| InChIKey | MSVASNFGSQCRCN-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CNN=C2 | [5] |

Experimental Protocol: Synthesis via Nitro Reduction

This protocol outlines a representative synthesis of this compound from its nitro precursor. The causality behind this choice lies in the high-yielding and clean conversion of the nitro group to an amine using standard catalytic hydrogenation, a method easily scalable and monitored.

Step 1: Synthesis of 4-(3-Nitrophenyl)-1H-pyrazole (Precursor)

-

This precursor can be formed via Suzuki coupling between 4-bromo-1H-pyrazole and 3-nitrophenylboronic acid or through classical condensation methods. For the purpose of this protocol, we assume the precursor is available.

Step 2: Catalytic Hydrogenation to this compound

-

Reaction Setup: To a solution of 4-(3-nitrophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc), add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). The choice of a heterogeneous catalyst like Pd/C simplifies post-reaction workup, as it can be removed by simple filtration.

-

Hydrogenation: The reaction vessel is purged with nitrogen, then evacuated and backfilled with hydrogen gas (H₂), typically from a balloon or a Parr hydrogenator apparatus. This process is repeated three times to ensure an inert atmosphere is replaced by a hydrogen environment.[6]

-

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup and Purification: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® or diatomaceous earth to remove the Pd/C catalyst. The filter cake is washed with additional solvent (MeOH or EtOAc) to recover any adsorbed product. The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

Characterization (Self-Validation): The crude this compound is purified by column chromatography on silica gel or by recrystallization. The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.

The Central Role in Kinase Inhibitor Design

The this compound scaffold is a cornerstone in the development of kinase inhibitors. Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The design of specific inhibitors that can block their activity is a major focus of modern drug discovery.

The effectiveness of this scaffold is rooted in its ability to form key interactions within the ATP-binding site of kinases. The pyrazole ring frequently acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The aniline group then projects out towards the solvent-exposed region, providing an ideal attachment point for building out the rest of the molecule to confer selectivity and potency.

Notable Applications in Kinase Inhibition:

-

Tropomyosin Receptor Kinase (TRK) Inhibitors: The TRK family of kinases are validated targets for cancers driven by NTRK gene fusions. Researchers have designed novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors. These compounds effectively suppress cell proliferation and demonstrate strong activity against acquired resistance mutations like TRKAG595R and TRKAG667C, which are common failure points for first-generation inhibitors.[7]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are critical regulators of the cell cycle. Derivatives such as 4-chloro-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline have shown potent inhibitory activity against CDK2 and antiproliferative effects against cancer cell lines like MCF-7 (breast cancer) and B16-F10 (melanoma).[8]

-

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) Inhibitors: By elaborating the pyrazole-aniline core into a 1H-pyrazolo[3,4-b]pyrazine system, highly potent and selective SGK1 inhibitors have been developed.[9] These compounds show low nanomolar activity, highlighting the scaffold's adaptability for creating complex heterocyclic systems targeting specific kinases.[9]

-

Casein Kinase 1 (CK1) Inhibitors: A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines, derived from pyrazole-amine precursors, were identified as inhibitors of CK1δ/ε. These kinases are implicated in neurodegenerative disorders and cancer, and lead compounds from this series showed selective cytotoxicity against pancreatic cancer cells.[10]

| Derivative Class | Target Kinase(s) | Key Finding | Reference |

| Pyrazolyl-indazoles | TRKA, TRKAG595R, TRKAG667C | Potent type II inhibitors overcoming acquired resistance. | [7] |

| Pyrazolyl-methyl-anilines | CDK2/cyclin E | High antiproliferative activity against breast and skin cancer cell lines. | [8] |

| Pyrazolo[3,4-b]pyrazines | SGK1 | Highly active and selective inhibitors developed through scaffold elaboration. | [9] |

| Pyrazolyl-quinazolines | CK1δ/ε | Valuable lead molecules for targeting neurodegenerative diseases and cancer. | [10] |

Broader Pharmacological Profile and Derivatization Strategies

While its application in kinase inhibition is preeminent, the this compound scaffold is a launchpad for molecules with a wide range of biological activities. The inherent reactivity of the aniline amine and the pyrazole N-H bond allows for straightforward chemical modification.

Key Derivatization Reactions:

-

N-Acylation/Sulfonylation: The aniline nitrogen can be readily acylated with carboxylic acids or sulfonylated with sulfonyl chlorides to produce amides and sulfonamides, respectively. This is the most common strategy for exploring the solvent-exposed region of enzyme active sites.

-

Reductive Amination/Schiff Base Formation: Condensation of the aniline with aldehydes or ketones forms imines (Schiff bases), which can be subsequently reduced to stable secondary amines. This introduces diverse and flexible linkers.

-

N-Alkylation/Arylation: The pyrazole N-H can be substituted, which can influence the hydrogen-bonding pattern and overall conformation of the molecule, providing another avenue for optimization.

These strategies have led to the discovery of compounds with other notable activities:

-

Antiviral Activity: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been identified as a novel class of agents active against Respiratory Syncytial Virus (RSV), interfering with viral replication at micromolar concentrations.[11]

-

Anti-inflammatory Activity: The pyrazole nucleus is present in several anti-inflammatory drugs. Derivatives of this compound have been investigated for their potential to inhibit inflammatory pathways.[12][13][14]

-

Antimicrobial and Antifungal Activity: Various pyrazole-containing compounds have demonstrated efficacy against bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.[8][15]

Conclusion and Future Perspectives

This compound has firmly established itself as a scaffold of immense value in medicinal chemistry and drug discovery. Its synthetic tractability, coupled with the proven ability of the pyrazole moiety to anchor within enzyme active sites, makes it an ideal starting point for hit-to-lead and lead optimization campaigns. The extensive body of research, particularly in the field of kinase inhibition, validates its "privileged" status and provides a strong foundation for future exploration.

Looking ahead, the potential of this scaffold is far from exhausted. Future research directions could include:

-

Targeting Novel Kinases: Applying this scaffold to understudied kinases within the "dark kinome" could unlock new therapeutic opportunities.

-

Allosteric Modulation: Designing derivatives that bind to allosteric sites rather than the ATP pocket could lead to inhibitors with greater selectivity and novel mechanisms of action.

-

Expanded Therapeutic Areas: While oncology has been the primary focus, exploring the utility of these derivatives in neurodegenerative diseases, immunology, and infectious diseases is a promising frontier.[10]

-

Materials Science: The conjugated π-system and hydrogen-bonding capabilities of pyrazole-anilines could be explored for applications in organic electronics and sensor development, though this area remains largely untapped.

References

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemscene.com [chemscene.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. PubChemLite - this compound (C9H9N3) [pubchemlite.lcsb.uni.lu]

- 6. 4-(1H-Pyrazol-4-yl)aniline | 114474-28-1 [chemicalbook.com]

- 7. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

An In-Depth Technical Guide to Identifying Homologs and Analogs of 3-(1H-pyrazol-4-yl)aniline: A Modern Drug Discovery Perspective

Foreword: The Strategic Value of Analog and Homolog Identification in Modern Drug Discovery

In the landscape of contemporary drug discovery, the journey from a promising hit compound to a clinical candidate is a complex, multi-faceted endeavor. The starting point is often a molecule with desirable biological activity but suboptimal pharmacological properties. It is within this context that the systematic identification of chemical homologs and analogs becomes a cornerstone of medicinal chemistry. This guide provides an in-depth technical exploration of the strategies and methodologies for identifying structural relatives of the privileged 3-(1H-pyrazol-4-yl)aniline scaffold.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, including celecoxib and sildenafil.[1] Its metabolic stability and ability to participate in various non-covalent interactions make it a highly sought-after moiety in drug design.[1] When coupled with an aniline ring, as in this compound, it forms a versatile scaffold with a rich potential for chemical modification and biological activity.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to navigate the intricate process of analog and homolog generation. We will delve into both computational and experimental workflows, providing not just the "how" but, more importantly, the "why" behind each strategic choice.

I. Foundational Concepts: Defining the Chemical Space of Homologs and Analogs

Before embarking on the practical aspects of identification, it is crucial to establish a clear understanding of the terminology that defines the chemical space around our core molecule, this compound.

-

Homologs are compounds belonging to a homologous series, where each successive member differs from the next by a constant structural unit, typically a methylene group (-CH2-). In the context of drug discovery, this definition is often broadened to include series of compounds where a specific substituent is systematically varied, for instance, by chain extension or branching.

-

Analogs , in medicinal chemistry, are compounds that are structurally similar to a reference compound and may or may not have similar biological activity. The similarity can be based on various criteria, including shared substructures, similar shapes, or common pharmacophoric features. The exploration of a compound's analog space is a fundamental strategy for optimizing its drug-like properties.

The overarching goal of identifying homologs and analogs is to systematically explore the structure-activity relationship (SAR) and structure-property relationship (SPR) of the this compound scaffold. This exploration aims to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

II. The Computational Armamentarium: In Silico Strategies for Analog and Homolog Identification

The advent of powerful computational tools has revolutionized the initial stages of drug discovery.[4] Virtual screening, a computational technique used to search large libraries of small molecules, allows for the rapid and cost-effective identification of promising candidates for further investigation.[4][5] The primary approaches in virtual screening are ligand-based and structure-based methods.[6] Given that our focus is on a specific chemical scaffold, we will primarily delve into ligand-based strategies.

A. Chemical Similarity Searching: The First Line of Exploration

Chemical similarity searching is a foundational technique that operates on the principle that structurally similar molecules are likely to have similar biological activities.[3][7] This method involves comparing the chemical structure of our query molecule, this compound, against a database of millions of compounds to identify those with the highest degree of structural resemblance.

Key Databases for Similarity Searching:

-

PubChem: A free and extensive database of chemical molecules and their activities against biological assays, maintained by the U.S. National Institutes of Health (NIH).[8][9]

-

ChEMBL: A manually curated database of bioactive molecules with drug-like properties, maintained by the European Bioinformatics Institute (EMBL-EBI).[10][11]

Workflow for 2D Similarity Searching in PubChem:

The following protocol outlines a practical approach to performing a 2D similarity search using the PubChem database.

Protocol 1: 2D Similarity Search in PubChem

-

Navigate to the PubChem Homepage: Access the PubChem website.[8]

-

Access the Structure Search Tool: From the homepage, select the "Structure Search" option.

-

Input the Query Structure:

-

The structure of this compound can be provided in various formats. The most common is the SMILES (Simplified Molecular Input Line Entry System) string. The SMILES for this compound is C1=CC(=CC=C1N)C2=CNN=C2.

-

Alternatively, the structure can be drawn using the PubChem Sketcher.[12]

-

-

Select the Search Type: Choose "Similarity" as the search type. This will identify compounds that are structurally similar to the query.[13]

-

Set the Similarity Threshold: The Tanimoto coefficient is a common metric for quantifying chemical similarity, with values ranging from 0 (no similarity) to 1 (identical). A typical starting threshold is 0.9 (90% similarity). This can be adjusted based on the desired novelty of the hits.[12]

-

Initiate the Search: Click the "Search" button to begin the similarity search.

-

Analyze the Results: The output will be a list of compounds ranked by their similarity to the query. Each entry will provide the compound's structure, identifiers, and links to associated biological activity data.[12]

Interpreting the Causality of Similarity Search Results:

The initial hits from a similarity search will likely be close analogs with minor modifications to the pyrazole or aniline rings. As the similarity threshold is lowered, more diverse structures will appear. It is crucial to analyze these results with a medicinal chemist's perspective, considering the potential impact of structural changes on key properties like solubility, metabolic stability, and target engagement.

B. Pharmacophore Modeling: Uncovering the Essential Features for Biological Activity

Pharmacophore modeling is a powerful technique that focuses on the 3D arrangement of essential chemical features required for a molecule to interact with a specific biological target.[14][15] A pharmacophore model can be generated based on a set of known active molecules (ligand-based) or from the structure of the target's binding site (structure-based).

Key Pharmacophoric Features:

-

Hydrogen Bond Donors (HBD)

-

Hydrogen Bond Acceptors (HBA)

-

Hydrophobic Regions

-

Aromatic Rings

-

Positive and Negative Ionizable Groups

Workflow for Ligand-Based Pharmacophore Modeling and Screening using Pharmit:

Pharmit is a web-based tool that allows for interactive pharmacophore modeling and virtual screening of large chemical libraries.[4][16]

Protocol 2: Pharmacophore-Based Virtual Screening with Pharmit

-

Access the Pharmit Server: Navigate to the Pharmit website.[4]

-

Input the Query Molecule:

-

Upload a 3D structure of this compound in a suitable format (e.g., MOL2, SDF).

-

Alternatively, if a protein-ligand complex is available in the Protein Data Bank (PDB), you can start the search from the PDB ID.[16]

-

-

Generate the Pharmacophore Model:

-

Pharmit will automatically identify the pharmacophoric features of the input molecule.

-

Manually refine the pharmacophore by selecting the most critical features for biological activity. For this compound, key features might include the hydrogen bond donor and acceptor capabilities of the pyrazole ring and the aromatic nature of both rings.

-

-

Select a Screening Library: Choose from a variety of commercially available and public chemical libraries to screen against your pharmacophore model.[17]

-

Define Search Parameters:

-

Shape Constraints: Use the shape of the query molecule as an additional filter to ensure that the identified hits have a similar size and shape.[17]

-

Feasibility Filters: Apply filters based on physicochemical properties such as molecular weight, logP, and the number of rotatable bonds to enrich for drug-like molecules.[17]

-

-

Run the Virtual Screen: Initiate the search. Pharmit will identify molecules from the selected library that match the defined pharmacophore and other search criteria.

-

Analyze and Prioritize Hits: The results will be a list of molecules that fit the pharmacophore model. These can be visually inspected and ranked based on their fit and other properties.[4]

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. chemmethod.com [chemmethod.com]

- 4. members.loria.fr [members.loria.fr]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. GitHub - hsiaoyi0504/awesome-cheminformatics: A curated list of Cheminformatics libraries and software. [github.com]

- 7. youtube.com [youtube.com]

- 8. Awesome Open-Source Bio/Cheminformatics [ricomnl.com]

- 9. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. www.openmolecules.org [openmolecules.org]

- 11. Searching using the web interface | ChEMBL [ebi.ac.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties [mdpi.com]

- 15. kfc.upol.cz [kfc.upol.cz]

- 16. pharmit: interactive exploration of chemical space [pharmit.csb.pitt.edu]

- 17. boltzmannmaps.com [boltzmannmaps.com]

in silico prediction of 3-(1H-pyrazol-4-yl)aniline ADMET properties

An In-Depth Technical Guide to the In Silico ADMET Profiling of 3-(1H-pyrazol-4-yl)aniline

Executive Summary

The imperative to "fail early and fail cheap" has fundamentally reshaped modern drug discovery, placing immense pressure on preclinical development to identify and discard unviable drug candidates with greater efficiency.[1] Poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and unforeseen toxicity are primary drivers of late-stage clinical attrition.[2] Consequently, the use of computational, or in silico, models to predict these ADMET properties has transitioned from a supplementary tool to an indispensable component of the discovery pipeline.[1][3] This guide provides a comprehensive, in-depth walkthrough of the methodologies and strategic rationale for conducting an in silico ADMET assessment of this compound, a molecule featuring the medicinally significant pyrazole scaffold. As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a dynamic guide that explains the causality behind our predictive choices, ensuring a self-validating and scientifically rigorous approach for researchers, scientists, and drug development professionals.

The Strategic Imperative of Predictive ADMET

The Paradigm Shift: From Reactive Screening to Proactive Design

Historically, ADMET evaluation was a later-stage, resource-intensive process involving extensive in vitro and animal testing. This often led to the discovery of fatal flaws in otherwise promising candidates, resulting in significant financial and temporal losses. The advent of high-throughput screening and combinatorial chemistry exacerbated this challenge by generating vast numbers of compounds needing evaluation.[3] In response, in silico ADMET modeling has emerged as a critical triaging mechanism, enabling the rapid, cost-effective assessment of a molecule's potential drug-like properties based solely on its chemical structure.[1][4] This allows project teams to prioritize resources, guide synthetic chemistry efforts, and enrich hit-to-lead libraries with compounds that possess a higher probability of downstream success.

The Pyrazole Scaffold: A Privileged Structure with Caveats